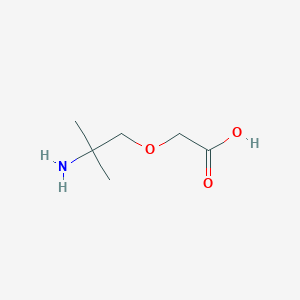

(2-Amino-2-methyl-propoxy)-acetic acid

Descripción

(2-Amino-2-methyl-propoxy)-acetic acid is a branched-chain amino acid derivative featuring an amino group attached to a 2-methylpropoxy moiety, which is further linked to an acetic acid backbone. This compound has been cataloged as a primary amine product (Ref: 10-F330195) by CymitQuimica, though it is currently listed as discontinued .

Propiedades

Fórmula molecular |

C6H13NO3 |

|---|---|

Peso molecular |

147.17 g/mol |

Nombre IUPAC |

2-(2-amino-2-methylpropoxy)acetic acid |

InChI |

InChI=1S/C6H13NO3/c1-6(2,7)4-10-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) |

Clave InChI |

GHXGQRQJGZFRHS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(COCC(=O)O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares key functional groups—amino and carboxylic acid moieties—with several analogs. Below is a comparative analysis:

Table 1: Structural Comparison

Key Observations:

- Branched vs. Aromatic Chains : The target compound’s branched 2-methylpropoxy chain contrasts with phenyl or cyclohexyl groups in analogs, affecting solubility and steric interactions .

- Protection Groups: Boc-protected derivatives (e.g., ) enhance stability during synthesis, whereas unprotected amino groups (as in the target compound) may exhibit higher reactivity .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Table 2: Physicochemical Properties

Key Observations:

- Solubility: The target compound’s polar functional groups suggest moderate water solubility, similar to 2-Amino-2-(2-methoxyphenyl)acetic acid .

- Molecular Weight : Lower molecular weight analogs (e.g., 199.25 g/mol ) may exhibit better membrane permeability in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.